Cas no 383131-71-3 ((5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid)

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid
- SCHEMBL13802391
- STK894811
- BS-32374
- CS-0207064
- BBL022129
- (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
- Oprea1_785614
- AKOS001476071
- 383131-71-3
- 2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic Acid
- MFCD02664384
- (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)aceticacid
-
- MDL: MFCD02664384
- インチ: InChI=1S/C11H9BrFNO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16)
- InChIKey: UXKQFTKBOIMTCE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 284.98007Da
- どういたいしつりょう: 284.98007Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 53.1Ų
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B692578-25mg |
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |
383131-71-3 | 25mg |
$ 167.00 | 2023-04-18 | ||
Matrix Scientific | 199687-1g |
2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |
383131-71-3 | 1g |
$431.00 | 2023-09-09 | ||
A2B Chem LLC | AI49424-1g |
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |
383131-71-3 | 93% | 1g |
$923.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277734-1g |
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |
383131-71-3 | 93% | 1g |
¥11232.00 | 2024-05-16 | |
Chemenu | CM261547-1g |
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |
383131-71-3 | 95% | 1g |
$1048 | 2023-02-02 | |
TRC | B692578-50mg |
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |
383131-71-3 | 50mg |
$ 270.00 | 2023-04-18 | ||
TRC | B692578-250mg |
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |
383131-71-3 | 250mg |
$ 724.00 | 2023-04-18 | ||
Matrix Scientific | 199687-0.500g |
2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |
383131-71-3 | 0.500g |
$250.00 | 2023-09-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277734-250mg |
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |
383131-71-3 | 93% | 250mg |
¥3456.00 | 2024-05-16 | |
Chemenu | CM261547-1g |
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |
383131-71-3 | 95% | 1g |
$746 | 2021-08-18 |
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acidに関する追加情報
The Chemical Compound CAS No 383131-71-3: (5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic Acid
The chemical compound with CAS No 383131-71-3, known as (5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, is a synthetic organic compound that has garnered significant attention in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position, a fluorine atom at the 7-position, and a methyl group at the 2-position of the indole ring. The presence of these substituents imparts distinct chemical and biological properties to the molecule.
Recent studies have highlighted the potential of (5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anti-inflammatory agents and anticancer drugs. The indole moiety, a common structural feature in many biologically active compounds, serves as a scaffold for various functional groups that can modulate enzyme activity or receptor binding.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole core. Advanced techniques such as Suzuki coupling or Stille coupling are often employed to introduce the bromine and fluorine substituents at specific positions on the ring. The methyl group is introduced through alkylation or methylation reactions, ensuring precise control over the final product's structure.
In terms of biological activity, (5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid has shown promising results in vitro assays targeting various enzymes and receptors. For example, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Additionally, preliminary data suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a potential candidate for further drug development.
The chemical stability of CAS No 383131_71_3 is another area of interest for researchers. Investigations into its thermal and photolytic stability have revealed that the compound maintains its integrity under moderate conditions, which is crucial for its potential use in pharmaceutical formulations or industrial applications. However, further studies are required to fully understand its behavior under various environmental conditions.
In conclusion, CAS No 383131_71_3 stands out as a versatile compound with significant potential in multiple scientific domains. Its unique structure and promising biological activity make it a valuable tool for advancing research in pharmacology and materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in scientific innovation.
383131-71-3 ((5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid) 関連製品
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